molecular formula C16H13F3N2O2S B2438608 (E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2035021-61-3

(E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2438608
CAS No.: 2035021-61-3
M. Wt: 354.35
InChI Key: XPQABKCKKKIXAO-VOTSOKGWSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13F3N2O2S and its molecular weight is 354.35. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)13-4-1-5-14(20-13)23-11-9-21(10-11)15(22)7-6-12-3-2-8-24-12/h1-8,11H,9-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQABKCKKKIXAO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one , also known as a substituted enone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiophene ring
  • A pyridine moiety with a trifluoromethyl group
  • An azetidine ring

This unique combination of functional groups is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds containing thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. coli20 µg/mL
(E)-3-(thiophen-2-yl)...Mycobacterium tuberculosisTBD

Note: TBD indicates that specific MIC data for the compound is yet to be determined.

Anticancer Properties

Compounds similar to (E)-3-(thiophen-2-yl)-... have been evaluated for their anticancer activities. For instance, studies on related structures have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxicity of a series of thiophene derivatives against breast cancer cell lines (MCF-7). The results indicated that several derivatives had IC50 values in the low micromolar range, suggesting significant anticancer potential.

Table 2: Cytotoxicity Results Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
Compound C1.5Induction of apoptosis
Compound D2.0Cell cycle arrest
(E)-3-(thiophen-2-yl)...TBDTBD

The mechanisms through which (E)-3-(thiophen-2-yl)-... exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Induction of Apoptosis : Evidence suggests that some derivatives can trigger programmed cell death in cancer cells.
  • Modulation of Immune Response : Certain thiophene derivatives may enhance the immune response against infections.

Q & A

Q. What are the key steps and optimal conditions for synthesizing (E)-3-(thiophen-2-yl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves:
  • Coupling Reactions : Formation of the azetidine ring via nucleophilic substitution, using bases like triethylamine or pyridine in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Enone Formation : A Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ketone moiety. Temperature control (0–25°C) is critical to minimize side reactions .
  • Trifluoromethylpyridine Integration : A Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) to attach the 6-(trifluoromethyl)pyridin-2-yl group to the azetidine oxygen. Microwave-assisted synthesis may reduce reaction times .
  • Purification : Column chromatography or recrystallization to isolate the final product (typical yields: 40–65%) .

Q. How can researchers characterize the physicochemical properties of this compound for biological assays?

  • Methodological Answer : Key characterization steps include:
  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM) to guide assay design. Solubility in DMSO >10 mM is ideal for in vitro studies .
  • Stability : Use HPLC to monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
  • Stereochemical Confirmation : X-ray crystallography or NOESY NMR to verify the (E)-configuration of the enone system .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) due to the pyridine and azetidine motifs .
  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar azetidine-containing compounds?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Selection : Compare yields using HOBt/TBTU coupling agents versus traditional EDCI/DMAP systems .
  • Reaction Scale : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling up.
  • Analytical Validation : Use LC-MS to identify byproducts (e.g., N-alkylation side products) that reduce yields .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethylpyridine moiety?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute CF₃ with Cl, Br, or OCF₃ to assess electronic effects on target binding .
  • Docking Studies : Use AutoDock Vina to model interactions with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .
  • Metabolic Stability : Compare half-life in liver microsomes for CF₃ vs. non-CF₃ analogs to link substituents to pharmacokinetics .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets (e.g., cytochrome P450 enzymes) .
  • Machine Learning : Train models on ChEMBL data to predict toxicity or promiscuity based on thiophene and pyridine substructures .

Q. What are the best practices for stabilizing this compound in long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the enone group .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to determine if amber vials are necessary .

Key Notes

  • Prioritize peer-reviewed synthesis protocols (e.g., ) over commercial sources.
  • Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

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